molecular formula C6H12O3 B3386004 2-(Hydroxymethyl)-2-methylbutanoic acid CAS No. 6922-55-0

2-(Hydroxymethyl)-2-methylbutanoic acid

Cat. No. B3386004
CAS RN: 6922-55-0
M. Wt: 132.16 g/mol
InChI Key: XSEPYPDPHNTXBX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-methylbutanoic acid is an organic compound that occurs naturally in plants, fungi, and bacteria . It exists as a colorless and volatile liquid, possessing a distinctive odor . It is a fatty acid that is produced by the metabolism of propionyl-CoA in the mitochondria . It is synthesized in the liver and then metabolized to produce acetoacetic acid, which can lead to ketosis .


Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid involves several steps. The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)-2-methylbutanoic acid consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .


Chemical Reactions Analysis

The chemical reactions involving 2-(Hydroxymethyl)-2-methylbutanoic acid are complex and involve several steps. For example, the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a research area with huge prospective applications . The process involves the use of well-defined ruthenium pincer catalysts for direct homogeneous oxidation of furfural/HMF to furoic acid/FDCA, using alkaline water as the formal oxidant while producing pure H2 as the reaction byproduct .


Physical And Chemical Properties Analysis

2-(Hydroxymethyl)-2-methylbutanoic acid is a white crystalline powder . It is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . Tris also complexes with metal ions in solution .

Safety And Hazards

2-(Hydroxymethyl)-2-methylbutanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

2,5-Furandicarboxylic acid (FDCA) is attracting increasing attention because of its potential applications as a sustainable substitute to petroleum-derived terephthalic acid for the production of bio-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF) . Many catalytic methods have been developed for the synthesis of FDCA .

properties

IUPAC Name

2-(hydroxymethyl)-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-6(2,4-7)5(8)9/h7H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEPYPDPHNTXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-2-methylbutanoic acid

CAS RN

6922-55-0
Record name 2-(hydroxymethyl)-2-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Kikukawa, S Shimizu, N Ota, Y Yasohara, N Ito… - Biocatalysis and …, 2019 - Elsevier
In this study, we attempted to achieve efficient synthesis of (S)-form 2-(hydroxymethyl)-2-methylbutanoic acid (HMMBA) from 2-ethyl-2-methyl-1,3-propanediol (EMPD) using an …
Number of citations: 4 www.sciencedirect.com
H Kikukawa, R Koyasu, Y Yasohara… - Bioscience …, 2019 - academic.oup.com
Rhodococcus sp. 2N was found as a 1,3-propanediols-oxidizing strain from soil samples through enrichment culture using 2,2-diethyl-1,3-propanediol (DEPD) as the sole carbon source…
Number of citations: 1 academic.oup.com
H Tsuji, S Noda, S Shimizu - Polymer Journal, 2016 - nature.com
… hydroxyalkanoic acid-based optically active polyesters that can form stereocomplex crystallites include the following L-and D-polyesters: poly (2-hydroxymethyl-2-methylbutanoic acid)[…
Number of citations: 1 www.nature.com
RK Boeckman Jr, KF Biegasiewicz… - The Journal of …, 2015 - ACS Publications
Further studies of the direct enantioselective α-hydroxymethylation of aldehydes employing the α,α-diarylprolinol trimethylsilyl ether class of organocatalysts are described. This process …
Number of citations: 48 pubs.acs.org
M Pickl, R Marín‐Valls, J Joglar… - Advanced synthesis & …, 2021 - Wiley Online Library
A two‐enzyme cascade reaction plus in situ oxidative decarboxylation for the transformation of readily available canonical and non‐canonical l‐α‐amino acids into 2‐substituted 3‐…
Number of citations: 5 onlinelibrary.wiley.com
H Tsuji, T Sobue - RSC advances, 2015 - pubs.rsc.org
… Binary homo-stereocomplex (HMSC) formation is reported for enantiomeric L- and D-configured biodegradable polyesters, such as poly(2-hydroxymethyl-2-methylbutanoic acid) or poly(…
Number of citations: 20 pubs.rsc.org
ER Vogel - 2015 - search.proquest.com
C α-methyl-γ-and δ-unnatural amino acids (UAAs) are important class of biomolecules used extensively as structural scaffolds, peptidomimetics, and in the development of …
Number of citations: 4 search.proquest.com
KF Biegasiewicz - 2016 - search.proquest.com
Part I. Mechanistic Studies, Optimization, and Further Applications of the Organocatalytic α -Hydroxymethylation of Aldehydes. Part II. Studies Toward the Total Synthesis of FK-506 Part I…
Number of citations: 3 search.proquest.com

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